3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Preparation of 2-(trifluoromethyl)benzaldehyde: This can be achieved through the trifluoromethylation of benzaldehyde using appropriate reagents.
Formation of 3-(2-(trifluoromethyl)phenyl)propan-1-ol: The aldehyde undergoes a reduction reaction to form the corresponding alcohol.
Amination Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can undergo reduction to form various derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
- 3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol
- 3-Amino-1-[4-(trifluoromethyl)phenyl]propan-1-ol
Comparison:
- Uniqueness: The position of the trifluoromethyl group on the phenyl ring significantly influences the compound’s reactivity and properties. 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific substitution pattern, which can affect its chemical behavior and potential applications .
Properties
IUPAC Name |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,9,15H,5-6,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACIGKCJLIVJFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCN)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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